molecular formula C15H8N4O5S B2384113 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 922043-94-5

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2384113
CAS RN: 922043-94-5
M. Wt: 356.31
InChI Key: USTSWWYOKREJDZ-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . It is present in many drugs due to its versatility and unique physicochemical properties .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is part of a broader family of chemicals characterized by their benzofuran and oxadiazole moieties, which have been widely studied for various applications in scientific research. The synthesis of such compounds often involves multi-step reactions, starting from basic aromatic carboxylic acids to yield benzofuran-oxadiazole hybrids with potential antimicrobial, antifungal, and anticancer properties.

One specific area of research focuses on the design, synthesis, and evaluation of benzofuran-oxadiazole hybrids for their antimicrobial activity. These compounds have been synthesized through a series of reactions starting from 5-bromobenzofuran-2-carboxylic acid, leading to various derivatives with potential biological activity (Sanjeeva et al., 2021). Similarly, other studies have explored the synthesis of novel dihydropyrimidine derivatives integrated with benzofuran and oxadiazole rings, assessing their in vitro antidiabetic activities using the α-amylase inhibition assay (Lalpara et al., 2021).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal effects of benzofuran-oxadiazole derivatives have been a significant focus of research. For instance, novel series of 2-azetidinone derivatives containing quinoline, pyrazole, and benzofuran moieties have been synthesized and shown to exhibit considerable in vitro antibacterial activity against pathogens like S. aureus and E. coli (Idrees et al., 2020).

Anticancer Research

In the realm of anticancer research, benzofuran-oxadiazole hybrids have been designed and synthesized, demonstrating significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds have been evaluated for their potential to inhibit cancer cell growth, with some derivatives showing higher activity than reference drugs (Ravinaik et al., 2021).

Enzyme Inhibition for Diabetes Management

Moreover, benzofuran-oxadiazole derivatives have been investigated for their enzyme inhibition properties, particularly targeting α-glucosidase as a therapeutic approach to managing diabetes. Compounds containing benzofuran and oxadiazole rings have shown significant inhibitory activity against α-glucosidase, providing a promising avenue for the development of new antidiabetic drugs (Taha et al., 2016).

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways . For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects , indicating that they may interact with cellular targets to inhibit cell proliferation.

Biochemical Pathways

For instance, benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may affect pathways related to cell proliferation, bacterial growth, oxidative stress, and viral replication.

Pharmacokinetics

It has been noted that improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable ADME properties that enhance its bioavailability.

Result of Action

For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that this compound may also have effects on cell proliferation.

Action Environment

It is known that the biological activity of benzofuran derivatives can be influenced by the substitution at the biphenyl ring . This suggests that the compound’s action, efficacy, and stability may also be influenced by the specific chemical environment in which it is present.

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can also vary widely depending on their specific structures. It’s important to refer to the safety data sheet (SDS) for specific compounds for accurate information .

Future Directions

Benzofuran derivatives continue to attract interest due to their biological activities and potential applications as drugs . Future research will likely continue to explore the synthesis, biological activities, and potential applications of these compounds .

properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O5S/c20-13(11-5-6-12(25-11)19(21)22)16-15-18-17-14(24-15)10-7-8-3-1-2-4-9(8)23-10/h1-7H,(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTSWWYOKREJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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